Triptolide O-Methyl Phosphate Dibenzyl Ester is a synthetic derivative of triptolide, a bioactive compound derived from the plant Tripterygium wilfordii. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies. The modification of triptolide into its O-methyl phosphate dibenzyl ester form aims to enhance its solubility and bioavailability, making it a more effective pharmaceutical agent.
Triptolide is primarily extracted from the roots of Tripterygium wilfordii, a traditional Chinese medicinal plant known for its anti-inflammatory and immunosuppressive properties. The synthesis of triptolide O-Methyl Phosphate Dibenzyl Ester involves chemical modifications to the parent compound to improve its pharmacological profile.
Triptolide O-Methyl Phosphate Dibenzyl Ester can be classified as a prodrug, which is designed to undergo metabolic conversion to release the active drug (triptolide) in the body. Prodrugs are often used to enhance the solubility and absorption of poorly soluble drugs.
The synthesis of triptolide O-Methyl Phosphate Dibenzyl Ester typically involves several key steps:
The process often requires careful control of reaction conditions, including temperature and pH, to optimize yields and minimize byproduct formation. Chromatographic techniques are employed for purification at various stages to isolate the desired compound effectively.
Triptolide O-Methyl Phosphate Dibenzyl Ester has a complex molecular structure characterized by its ester groups and phosphate moiety, which contribute to its solubility properties. The molecular formula can be represented as follows:
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms and functional groups within the molecule.
The primary chemical reactions involved in synthesizing triptolide O-Methyl Phosphate Dibenzyl Ester include:
The reactions require specific catalysts and solvents to facilitate efficient conversion while minimizing side reactions. Monitoring reaction progress through techniques like thin-layer chromatography (TLC) ensures that optimal conditions are maintained.
Triptolide O-Methyl Phosphate Dibenzyl Ester functions as a prodrug that undergoes enzymatic conversion in vivo, primarily catalyzed by alkaline phosphatase. This enzyme hydrolyzes the phosphate group, releasing active triptolide, which then exerts its pharmacological effects.
Research indicates that alkaline phosphatase activity is prevalent in various tissues, enhancing the prodrug's bioavailability and therapeutic efficacy. The conversion process is essential for achieving the desired pharmacological outcomes associated with triptolide .
Triptolide O-Methyl Phosphate Dibenzyl Ester has potential applications in:
The ongoing research into this compound continues to explore its full therapeutic potential and mechanisms of action within biological systems .
Triptolide O-Methyl Phosphate Dibenzyl Ester is systematically named according to IUPAC conventions as:(3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,9bS)-6-(Methoxyphosphoryloxy)-8b-methyl-6a-(propan-2-yl)-3b,4,4a,5a,6,6a,7a,7b,8a,8b,9,10-dodecahydrotris(oxireno)[2′,3′:4b,5;2′′,3′′:6,7;2′′′,3′′′:8a,9]phenanthro[1,2-c]furan-1(3H)-one dibenzyl ester [2] [3]. This nomenclature reflects:
Alternative designations include Minnelide Dibenzyl Ester, indicating its role as a synthetic precursor to the clinical prodrug Minnelide [2] [6]. Key identifiers are consolidated in Table 1.
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
CAS Registry Number | 1254702-92-5 |
Molecular Formula | C₃₅H₃₉O₁₀P |
Exact Molecular Weight | 650.65 g/mol |
Alternate Names | Minnelide Dibenzyl Ester |
The compound’s structure integrates three critical elements:
This modification converts triptolide’s polar C14-OH into a hydrophobic, enzymatically cleavable unit. The phosphate’s methyl group (OCH₃) and benzyl esters (OCH₂C₆H₅) sterically shield the phosphorus center, delaying hydrolysis until cellular esterases act in vivo [4] [9].
Triptolide O-Methyl Phosphate Dibenzyl Ester retains the nine stereocenters of native triptolide, with absolute configurations critical for bioactivity. Key stereochemical features include:
The SMILES notation from chemical registries confirms spatial relationships:
[H][C@]12C3=C(C(OC3)=O)CC[C@]1(C)[C@@]45[C@@]([C@H](OCOP(OCC6=CC=CC=C6)(OCC7=CC=CC=C7)=O)C(C(C)C)(O8)[C@@H]8[C@@H]4O5)(O9)[C@@H]9C2
This string specifies chiral centers at C3b, C4a, C5a, C6, C6a, C7a, C7b, C8a, and C9b [3]. The phosphonooxymethyl group’s stereochemistry is configurationally stable due to the absence of chiral phosphorus substituents.
Structural modifications in this prodrug dramatically alter physicochemical properties while preserving triptolide’s bioactive core:
Table 2: Structural and Property Comparison
Property | Triptolide | Triptolide O-Methyl Phosphate Dibenzyl Ester |
---|---|---|
Molecular Formula | C₂₀H₂₄O₆ | C₃₅H₃₉O₁₀P |
Molecular Weight | 360.40 g/mol | 650.65 g/mol |
Key Functional Groups | C14-OH, Lactone, Epoxides | C14-Phosphate ester, Lactone, Epoxides |
Aqueous Solubility | 0.017 mg/mL (extremely low) | Significantly enhanced lipophilicity |
Bioactivation Site | N/A | Cleavage of benzyl esters & phosphate bond |
This prodrug strategy bridges triptolide’s potent bioactivity (e.g., XPB inhibition, anti-tumor effects) [6] [4] and developability challenges, enabling clinical evaluation of analogs like Minnelide [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1